2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZHSRNWSTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorothiophenol, which is then reacted with ethylene dibromide to form 2-(4-chlorophenylthio)ethyl bromide. This intermediate is subsequently reacted with phthalimide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and sulfanyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phthalimide derivatives with varied substituents. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, molecular properties, and applications.
Structural Analogs with Thioether or Sulfur-Containing Groups
Halogen-Substituted Phthalimides
Ether and Heterocyclic-Linked Derivatives
Sulfonyl and Sulfonamide Derivatives
Key Observations and Trends
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃, NO₂): Enhance reactivity and stability but may reduce solubility. Thioether vs. Sulfonyl: Thioethers (e.g., target compound) are less polar than sulfonamides, favoring membrane permeability. Halogen Positioning: Para-substituted chlorophenyl groups (as in the target compound) optimize steric and electronic interactions compared to ortho/meta isomers.
Synthetic Accessibility :
- Thioether-linked phthalimides are often synthesized via nucleophilic substitution (e.g., bromoethyl precursors ).
- Green chemistry approaches, such as solvent-free polycondensation, are emerging for polysilsesquioxane-phthalimide hybrids .
Biological Relevance :
- Phthalimides with chloro/fluoro substituents (e.g., ) are frequently explored as kinase inhibitors or anti-inflammatory agents.
- Thiazole- and morpholine-containing derivatives () highlight versatility in drug design.
Data Gaps :
- Specific data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further experimental studies are needed.
Biological Activity
2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 92853-70-8, is a compound belonging to the isoindole derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenyl group and a sulfanyl ethyl chain, suggest diverse interactions with biological targets.
- Molecular Formula : C₁₆H₁₂ClNO₂S
- Molecular Weight : 317.79 g/mol
- Structure : The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antinociceptive Activity
A study assessed the antinociceptive effects of isoindole derivatives, including this compound. The results indicated significant pain relief in both peripheral and central models of pain in mice. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific mechanisms remain to be elucidated.
The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the chlorophenyl and sulfanyl groups facilitate interactions with specific enzymes or receptors, influencing their activity and leading to observed biological effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar isoindole derivatives can be insightful. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | Chlorophenyl group | Anticancer activity |
| 2-(2-(Phenylsulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione | Phenylsulfanyl group | Antimicrobial properties |
| 2-(2-((4-Bromophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione | Bromophenyl group | Antinociceptive effects |
Case Studies
Several case studies have explored the biological activities of isoindole derivatives:
- Antinociceptive Study : In vivo testing demonstrated that derivatives similar to 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole effectively reduced pain responses in rodent models through COX inhibition .
- Antimicrobial Testing : Research conducted on various isoindole compounds indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione, and what key reaction conditions influence its yield?
The synthesis typically involves multi-step organic reactions, such as:
- Condensation and cyclization : Reacting 4-chlorothiophenol with isoindole-1,3-dione derivatives via nucleophilic substitution. Ethanol or DMF is often used as a solvent under reflux (110–140°C), with catalysts like p-toluenesulfonic acid .
- Functionalization : Introducing the sulfanyl-ethyl group through thiol-ene "click" chemistry or Michael addition, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent oxidation .
Key factors : Solvent polarity, catalyst loading, and reaction time directly impact yield. For example, extended reflux durations (>12 hours) improve cyclization but may degrade heat-sensitive intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Spectroscopy :
- Chromatography :
- HPLC : Uses C18 columns with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95%) .
Basic: What are the typical impurities encountered during synthesis, and how can they be mitigated?
Common impurities include:
- Unreacted intermediates : Residual 4-chlorothiophenol or isoindole precursors, removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Oxidation byproducts : Sulfoxide derivatives formed during thiol-ethylation, minimized by using antioxidants (e.g., BHT) and oxygen-free conditions .
- Isomeric byproducts : Regiochemical isomers from incomplete cyclization, addressed by optimizing reaction stoichiometry (1:1.2 molar ratio of thiol to isoindole) .
Advanced: How can researchers optimize the synthetic pathway to improve scalability and environmental sustainability?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent, catalyst concentration) to identify optimal conditions .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ microwave-assisted synthesis to reduce energy consumption .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce waste, particularly for exothermic steps like thiol-ethylation .
Advanced: How should researchers address contradictions between experimental data (e.g., spectroscopic vs. computational results)?
- Validation protocols : Cross-check NMR/IR data with DFT calculations (e.g., B3LYP/6-31G*) to confirm electronic environments .
- Error analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and compare with computational uncertainties (e.g., basis set limitations) .
- Collaborative frameworks : Integrate crystallographic data (X-ray) to resolve ambiguities in molecular geometry .
Advanced: What methodologies are recommended for elucidating structure-activity relationships (SAR) in bioactivity studies?
- Fragment-based design : Synthesize analogs with modified sulfanyl or chlorophenyl groups to isolate pharmacophoric motifs .
- In vitro assays : Pair cytotoxicity screening (e.g., MTT assay) with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities .
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability and target interactions .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity and stability?
- MD simulations : Study solvation effects and degradation pathways in aqueous/organic media .
- Reactivity prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation or hydrolysis .
- Thermodynamic profiling : Calculate Gibbs free energy (ΔG) for key reactions (e.g., cyclization) to guide experimental conditions .
Advanced: What experimental design considerations are critical for evaluating biological activity while minimizing off-target effects?
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Control groups : Include vehicle controls (DMSO) and reference compounds (e.g., cisplatin for cytotoxicity) .
- Off-target profiling : Screen against related enzymes (e.g., kinases, proteases) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
